molecular formula C16H18N2O B2620179 1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one CAS No. 2195966-51-7

1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one

Cat. No.: B2620179
CAS No.: 2195966-51-7
M. Wt: 254.333
InChI Key: ATDFCZMQPOFLPN-UHFFFAOYSA-N
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Description

1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one is a spirocyclic compound that features a unique structural motif combining an indole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spirocyclic structure.

    Introduction of the Propenone Group:

Industrial Production Methods

Industrial production of 1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the propenone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated that derivatives of this compound may possess anti-tumor and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and piperidine moieties. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylspiro[indole-3,4’-piperidine]-2-one
  • 1-Methylspiro[indoline-3,4’-piperidine]
  • 2-Methyl-3-(piperazin-1-ylmethyl)-1H-indole

Uniqueness

1-(2-Methylspiro[indole-3,4’-piperidine]-1’-yl)prop-2-en-1-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

1-(2-methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-15(19)18-10-8-16(9-11-18)12(2)17-14-7-5-4-6-13(14)16/h3-7H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFCZMQPOFLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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